![molecular formula C24H22N6O2S B2511149 N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207048-06-3](/img/structure/B2511149.png)
N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve identifying the compound’s molecular formula, molecular weight, and possibly its structural formula.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances and under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
Compounds with complex molecular structures involving acetamide functionalities and specific phenyl substitutions have been the subject of structural and molecular analysis. For example, the crystal structure analysis of capsaicinoids and amide containing isoquinoline derivatives highlights the importance of understanding the geometric arrangements for their biological activities and interactions. These studies provide insights into the molecular conformation, intermolecular hydrogen bonding, and overall conformation in the crystalline state, which are critical for designing compounds with desired properties (Park et al., 1995; Karmakar et al., 2007).
Biological Screening and Activity
Several studies focus on the synthesis and biological screening of compounds with acetamide linkages for various biological activities. These activities range from antimicrobial to anticancer evaluations. For instance, benzyl and sulfonyl derivatives of acetamide compounds have been screened for antibacterial, antifungal, and anthelmintic activity, suggesting potential applications in developing new therapeutic agents (Khan et al., 2019).
Chemical Synthesis and Characterization
The synthesis and characterization of acetamide derivatives and related compounds are fundamental aspects of chemical research, leading to the development of new materials and drugs. Studies on the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives exemplify the ongoing research in synthesizing compounds with specific functional groups and analyzing their properties and potential applications (Lahtinen et al., 2014).
Environmental and Degradation Studies
Research on the environmental degradation of herbicides like acetochlor involves understanding the biochemical pathways and enzymes involved in their biotransformation. The N-deethoxymethylation of acetochlor by specific bacterial strains highlights the role of microorganisms in the environmental fate of such compounds and the potential for bioremediation strategies (Wang et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other potential hazards.
Direcciones Futuras
This would involve hypothesizing potential applications for the compound based on its properties and behavior.
Please note that these are general steps and the specific methods and techniques used can vary widely depending on the nature of the compound and the resources available. If you have a specific compound or class of compounds in mind, I might be able to provide more detailed information.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-15-4-5-16(2)19(12-15)25-22(31)14-33-24-27-26-23-21-13-20(28-30(21)11-10-29(23)24)17-6-8-18(32-3)9-7-17/h4-12,20-21,23,26,28H,13-14H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUDEFWWUFSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

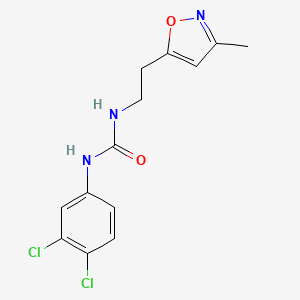
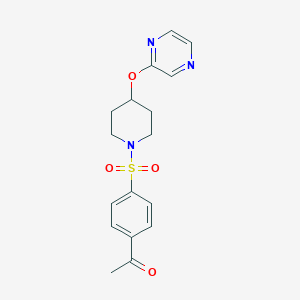
![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)
![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)
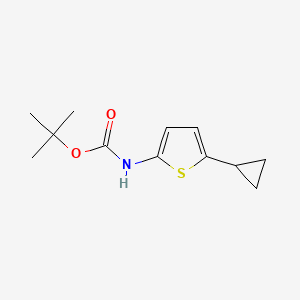
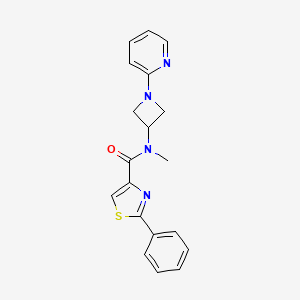
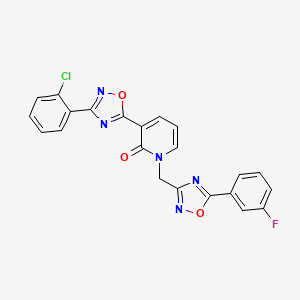
![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)
![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)
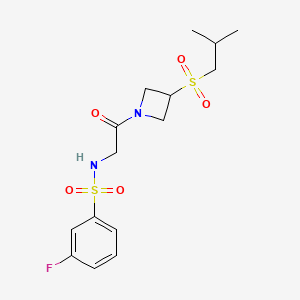
![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)
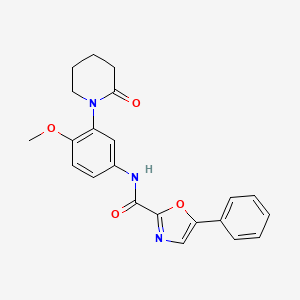
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)